N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
106691-38-7
VCID:
VC21324966
InChI:
InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
SMILES:
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Molecular Formula:
C17H16N2O3S
Molecular Weight:
328.4 g/mol
N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 106691-38-7
Cat. No.: VC21324966
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106691-38-7 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | XRPYNAFBMREEAB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator